

An In-depth Technical Guide to the Synthesis of Quinoline-3-carboxamides

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Compound of Interest

Compound Name: Quinoline-3-carboxamide

Cat. No.: B1254982

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This technical guide provides a comprehensive overview of the primary synthetic pathways and mechanisms for the preparation of **quinoline-3-carboxamides**, a scaffold of significant interest in medicinal chemistry and drug discovery. The document details classical and modern synthetic routes, providing in-depth mechanistic insights, experimental protocols, and comparative data to aid in the selection and optimization of synthetic strategies.

Introduction

Quinoline-3-carboxamides are a class of heterocyclic compounds that have garnered substantial attention due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The quinoline core, coupled with the functional versatility of the carboxamide group, allows for extensive structural modifications to modulate biological activity and pharmacokinetic properties. This guide explores the key synthetic methodologies for accessing this important chemical space.

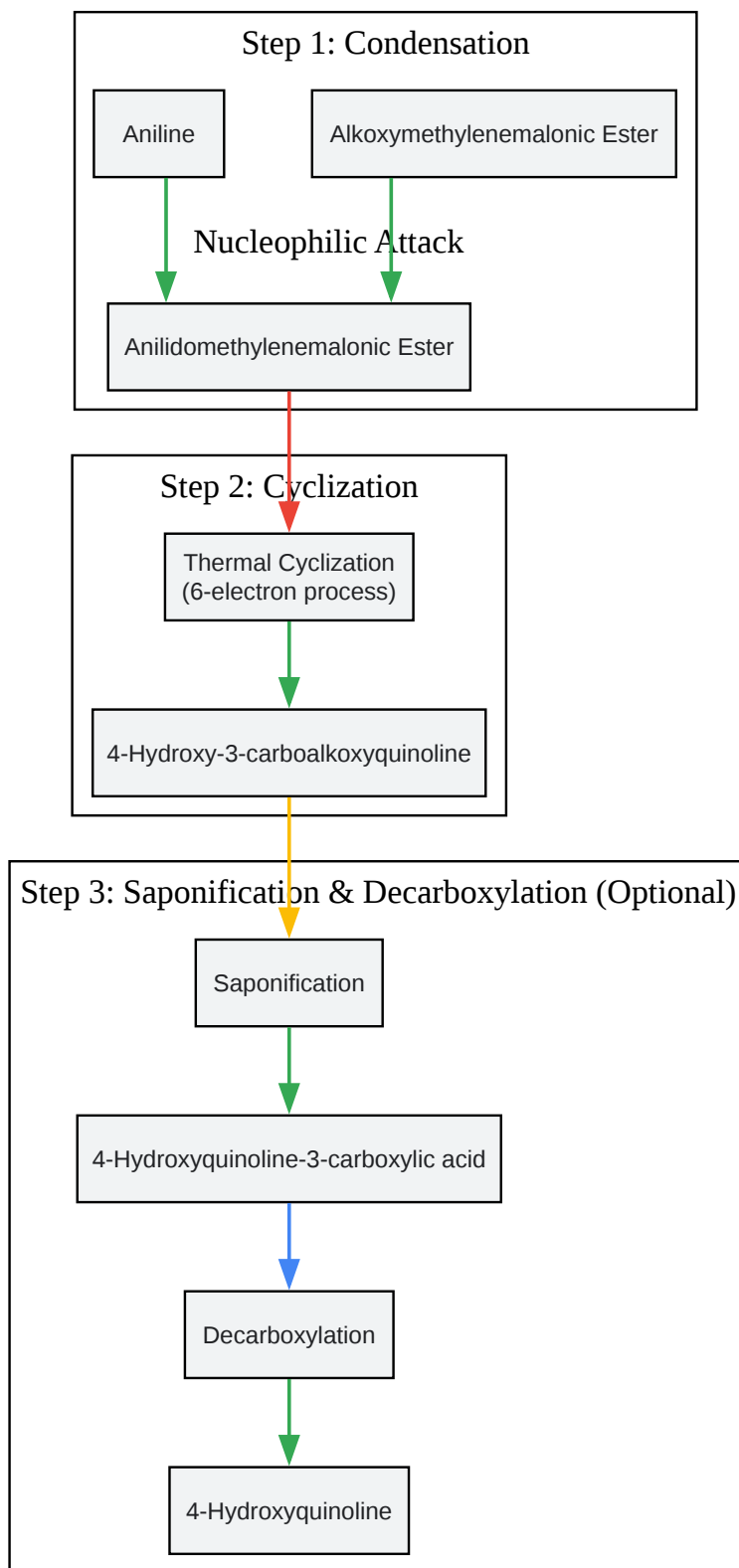
Classical Synthesis Pathways

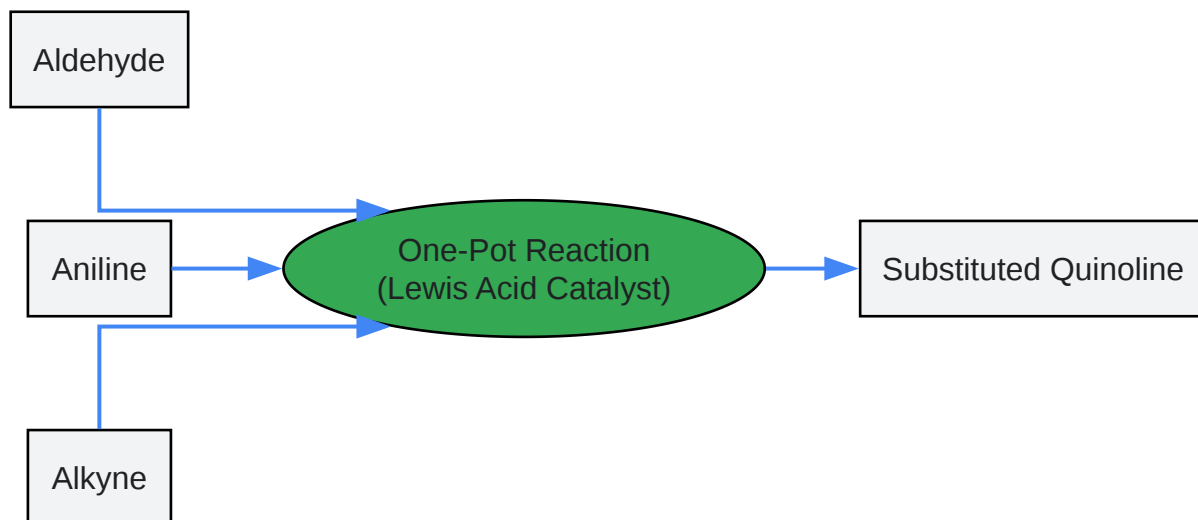
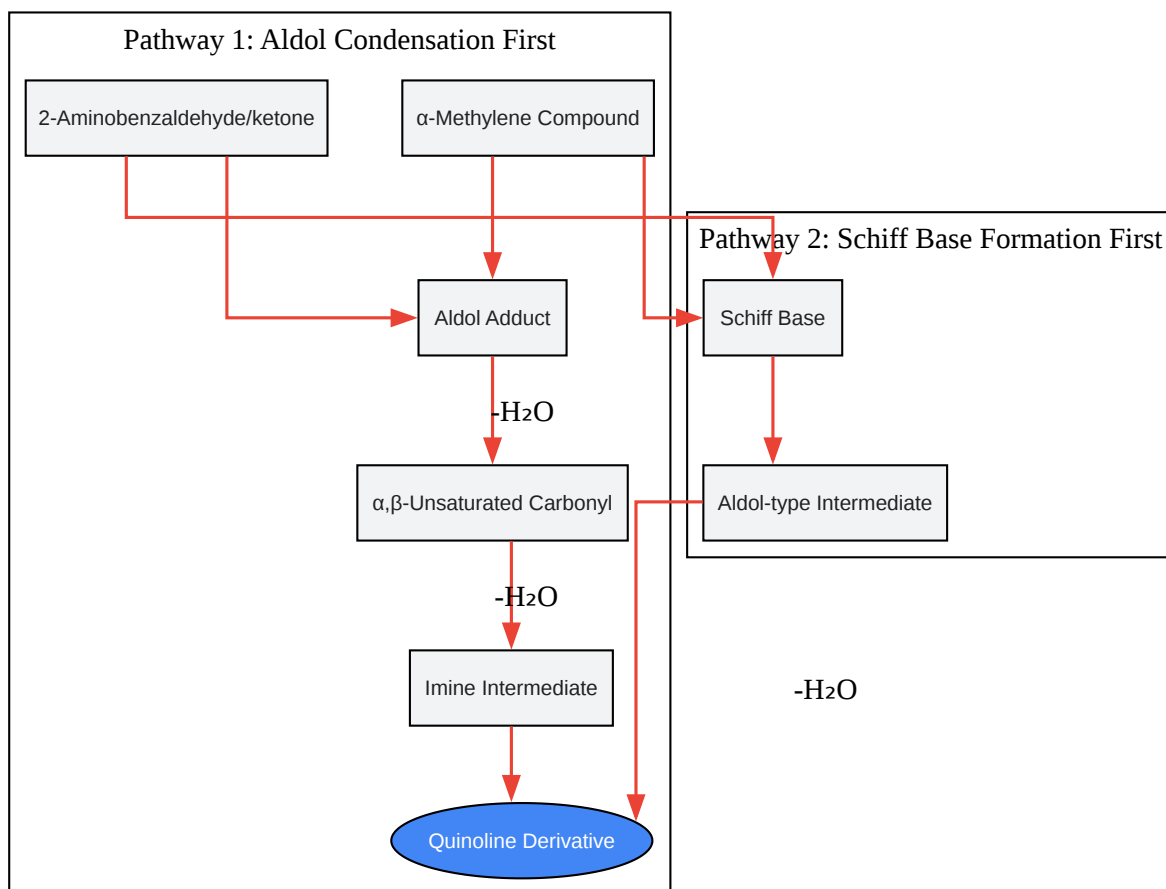
Traditional methods for the synthesis of the quinoline core, which can be adapted for **quinoline-3-carboxamide** synthesis, include the Gould-Jacobs reaction and the Friedländer annulation. A more direct and widely used classical approach for substituted **quinoline-3-carboxamides** is the Vilsmeier-Haack reaction.

Vilsmeier-Haack Reaction Pathway

A robust and versatile method for the synthesis of 2-chloro**quinoline-3-carboxamides** proceeds via a three-step sequence starting from readily available acetanilides: Vilsmeier-Haack cyclization, oxidation, and subsequent amidation.^{[1][2]}

Logical Workflow for Vilsmeier-Haack based Synthesis





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References

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- 2. researchgate.net [researchgate.net]
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